A Comprehensive Technical Guide to Methyl 4-bromo-2-nitrobenzoate
A Comprehensive Technical Guide to Methyl 4-bromo-2-nitrobenzoate
CAS Number: 158580-57-5
This technical guide provides an in-depth overview of Methyl 4-bromo-2-nitrobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological significance.
Chemical and Physical Properties
Methyl 4-bromo-2-nitrobenzoate is a nitrobenzoate derivative with the molecular formula C₈H₆BrNO₄. The compound's key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 158580-57-5 | |
| Molecular Formula | C₈H₆BrNO₄ | |
| Molecular Weight | 260.04 g/mol | [1] |
| Melting Point | 74-76 °C | |
| Boiling Point | 327.6 ± 22.0 °C (Predicted) | |
| Density | 1.673 ± 0.06 g/cm³ (Predicted) | |
| Appearance | Colorless to light yellow crystalline powder | |
| Solubility | Soluble in organic solvents such as ethers and alcohols; insoluble in water. | |
| InChI Key | XYMZAFDNPJLOTP-UHFFFAOYSA-N | [1] |
Experimental Protocols
Synthesis of Methyl 4-bromo-2-nitrobenzoate
The synthesis of Methyl 4-bromo-2-nitrobenzoate can be achieved through a two-step process involving the synthesis of the precursor 4-bromo-2-nitrobenzoic acid, followed by its esterification.
Step 1: Synthesis of 4-bromo-2-nitrobenzoic acid
This protocol is adapted from a procedure for a similar compound.
Materials:
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2,5-dibromo-1-nitrobenzene
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Tetrahydrofuran (THF)
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Phenyllithium in THF (0.88 M solution)
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N,N-Dimethylformamide (DMF)
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Sulfuric acid (dilute aqueous solution)
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Ethyl acetate
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Acetone
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Jone's reagent
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Isopropanol
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Sodium hydroxide (2 M aqueous solution)
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Hydrochloric acid (concentrated)
Procedure:
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Dissolve 2,5-dibromo-1-nitrobenzene (4.32 g, 15.4 mmol) in 250 mL of THF in a three-necked flask equipped with a stirrer and a thermometer.
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Cool the solution to -105 °C using a suitable cooling bath.
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Slowly add 19.8 mL (17.4 mmol) of 0.88 M phenyllithium in THF dropwise to the cooled solution.
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Stir the mixture for 30 minutes at -105 °C.
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Slowly add 5.4 mL (69.6 mmol) of DMF dropwise and allow the temperature to rise to -20 °C.
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Add 100 mL of dilute aqueous sulfuric acid to the reaction mixture.
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Concentrate the mixture under reduced pressure.
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Extract the product with ethyl acetate (2 x 80 mL).
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield a brown solid.
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Dissolve the crude solid (5.66 g) in 50 mL of acetone and cool in an ice bath.
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Slowly add 20 mL of Jone's reagent to the solution under ice-cooling.
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Allow the temperature to rise to room temperature.
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Add isopropanol to the reaction mixture and concentrate.
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Add 100 mL of 2 M aqueous sodium hydroxide solution and filter the mixture.
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Acidify the filtrate with concentrated hydrochloric acid.
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Collect the precipitate by filtration, wash with water, and dry to yield 4-bromo-2-nitrobenzoic acid (yield: 1.95 g, 52%).[2]
Step 2: Esterification of 4-bromo-2-nitrobenzoic acid
This is a general esterification procedure.
Materials:
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4-bromo-2-nitrobenzoic acid
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Methanol (anhydrous)
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Concentrated sulfuric acid
Procedure:
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In a round-bottomed flask, dissolve 4-bromo-2-nitrobenzoic acid in an excess of anhydrous methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude Methyl 4-bromo-2-nitrobenzoate.
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Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain a colorless to light yellow crystalline solid.
Synthesis Workflow
Caption: Workflow for the synthesis of Methyl 4-bromo-2-nitrobenzoate.
Analytical Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring the ¹H NMR spectrum of an aromatic compound like Methyl 4-bromo-2-nitrobenzoate is as follows:
Sample Preparation:
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Weigh approximately 5-10 mg of the solid sample.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for a reference signal at 0 ppm.
Data Acquisition:
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Record the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.
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Lock the instrument on the deuterium signal of the solvent.
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Shim the sample to optimize the magnetic field homogeneity.
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Acquire the spectrum using a standard one-pulse experiment. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
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Use an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
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Set the relaxation delay to 1-2 seconds.
2. High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method for the analysis of nitrobenzoate derivatives:
Instrumentation and Conditions:
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HPLC System: With a UV detector.
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Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with 0.1% formic or phosphoric acid). The exact ratio should be optimized for best separation.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25 °C.
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Detection Wavelength: 230-254 nm (to be optimized based on the UV-Vis spectrum of the compound).
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Injection Volume: 10-20 µL.
Sample Preparation:
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Prepare a stock solution of the sample in the mobile phase or a suitable organic solvent like acetonitrile.
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Prepare a series of calibration standards by diluting the stock solution.
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Filter all solutions through a 0.45 µm syringe filter before injection.
General Analytical Workflow
